1-[(4-Chlorophenyl)methoxy]-4-iodobenzene
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Overview
Description
1-[(4-Chlorophenyl)methoxy]-4-iodobenzene is an organic compound with the molecular formula C13H10ClIO It is characterized by the presence of a chlorophenyl group, a methoxy group, and an iodine atom attached to a benzene ring
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methoxy]-4-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 4-iodophenol as the primary starting materials.
Methoxylation: 4-chlorophenol undergoes a methoxylation reaction to form 4-chlorophenyl methanol.
Coupling Reaction: The 4-chlorophenyl methanol is then coupled with 4-iodophenol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methoxy]-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]-4-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-4-iodobenzene involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methoxy]-4-iodobenzene can be compared with similar compounds such as:
4-Chlorophenyl methanol: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodophenol:
1-Chloro-4-iodobenzene: Lacks the methoxy group, leading to different chemical behavior.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-4-[(4-iodophenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFEVMHPPUWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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